molecular formula C11H24O3 B1620778 (3R)-1,1-dimethoxynonan-3-ol CAS No. 272122-72-2

(3R)-1,1-dimethoxynonan-3-ol

Cat. No.: B1620778
CAS No.: 272122-72-2
M. Wt: 204.31 g/mol
InChI Key: GCXUFNVYAOVXOV-SNVBAGLBSA-N
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Description

(3R)-1,1-Dimethoxynonan-3-ol is an organic compound with the molecular formula C11H24O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) at the third carbon atom and two methoxy groups (-OCH3) at the first carbon atom of a nonane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1,1-dimethoxynonan-3-ol can be achieved through several methods. One common approach involves the reaction of nonanal with methanol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1,1-Dimethoxynonan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used to replace the methoxy groups under appropriate conditions.

Major Products

    Oxidation: Nonan-3-one or nonanal.

    Reduction: Nonane.

    Substitution: Compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

(3R)-1,1-Dimethoxynonan-3-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-1,1-dimethoxynonan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methoxy groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1,1-Dimethoxynonan-3-ol: The enantiomer of (3R)-1,1-dimethoxynonan-3-ol, with similar chemical properties but different biological activity.

    1,1-Dimethoxydecane: A similar compound with a longer carbon chain.

    1,1-Dimethoxyheptane: A similar compound with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological molecules compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3R)-1,1-dimethoxynonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-4-5-6-7-8-10(12)9-11(13-2)14-3/h10-12H,4-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXUFNVYAOVXOV-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CC(OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370372
Record name (3R)-1,1-dimethoxynonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272122-72-2
Record name (3R)-1,1-Dimethoxy-3-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272122-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1,1-dimethoxynonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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